![molecular formula C9H19N3O2 B1468396 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1248951-12-3](/img/structure/B1468396.png)
2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-Pyrrolidin-3-yl-N-(2-methoxyethyl)acetamide, is a synthetic compound that has been studied for its potential applications in scientific research. This chemical has a wide range of potential uses, from being used as a reagent in lab experiments to being studied for its potential biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Material Science
- Intermediate for Pharmaceutically Effective Compounds : A study by Fort (2002) discusses an intermediate product, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide, showcasing the relevance in pharmaceutical synthesis (Fort, 2002).
- Antimicrobial Agents : Debnath and Ganguly (2015) synthesized and evaluated a series of acetamide derivatives for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
- Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) on the synthesis and evaluation of acetamide derivatives as corrosion inhibitors emphasizes the application in protecting metals from corrosion, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Pharmaceutical and Biomedical Applications
- Anticonvulsant Activities : Camerman et al. (2005) explored the crystal structure and stereochemical properties of acetamido derivatives, identifying molecular features likely responsible for anticonvulsant activities, suggesting potential applications in epilepsy treatment (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
- Synthesis of Azo Disperse Dyes : Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, indicating its importance in the textile industry (Zhang, 2008).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-5-3-11-9(13)7-12-4-2-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRNWVNDALNLPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.